molecular formula C20H23N3O2S2 B2549731 N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291856-57-9

N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2549731
M. Wt: 401.54
InChI Key: ZZNALTVQYUNTBY-UHFFFAOYSA-N
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Description

“N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C20H23N3O2S2 . It is a versatile material used in scientific research and offers potential applications in drug development and organic synthesis due to its unique structure and properties.


Molecular Structure Analysis

The compound contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 secondary amide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.54552 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume could not be found in the available resources.

Scientific Research Applications

Synthesis and Chemiluminescence

Watanabe et al. (2010) explored the singlet oxygenation of specific dihydrothiophenes, leading to the creation of sulfanyl-substituted bicyclic dioxetanes. These compounds, including variations with sulfinyl and sulfonyl substituents, were studied for their thermal stability and base-induced chemiluminescence, indicating potential applications in analytical chemistry and material science for light-emitting compounds (Watanabe, M. et al., 2010).

Structure-Activity Relationship Studies

Altenbach et al. (2008) conducted structure-activity relationship studies on a series of 2-aminopyrimidines as histamine H4 receptor ligands. Their work emphasizes the pharmaceutical applications of pyrimidine derivatives in developing new therapeutic agents for inflammatory and pain conditions (Altenbach, R. et al., 2008).

Dual Inhibitors for Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2008) synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase. This research has implications for the design of antifolate drugs, particularly in cancer therapy (Gangjee, A. et al., 2008).

Novel Polyimides with High Thermal Stability

Lu et al. (2014) synthesized poly(pyridine–imide)s with tert-butyl substituents, demonstrating the role of bulky substituents in enhancing the solubility and thermal stability of polyimides. This research is relevant for developing advanced materials for electronics and aerospace applications (Lu, Y. et al., 2014).

Antiviral and Antimicrobial Activities

Jenepha Mary et al. (2022) characterized N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide for its antiviral and antimicrobial activities, providing insight into its potential as an antiviral agent. Their quantum computational approach to vibrational spectroscopy highlighted the compound's structure-activity relationship, emphasizing its pharmaceutical application (Jenepha Mary, S. J. et al., 2022).

properties

IUPAC Name

N-tert-butyl-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-12-7-6-8-15(13(12)2)23-18(25)17-14(9-10-26-17)21-19(23)27-11-16(24)22-20(3,4)5/h6-10H,11H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNALTVQYUNTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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